molecular formula C14H12FNOS B4416236 N-(2-fluorophenyl)-2-(methylthio)benzamide

N-(2-fluorophenyl)-2-(methylthio)benzamide

Cat. No. B4416236
M. Wt: 261.32 g/mol
InChI Key: NCZRLGFZTGUOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(methylthio)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that inhibits multiple kinases involved in tumor cell proliferation and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 1997 and was approved by the FDA for the treatment of advanced renal cell carcinoma in 2005. Since then, it has been approved for the treatment of hepatocellular carcinoma and thyroid cancer.

Mechanism of Action

Sorafenib inhibits the RAF/MEK/ERK signaling pathway by binding to the ATP-binding site of RAF kinase and inhibiting its activity. This leads to downstream inhibition of MEK and ERK, which are involved in cell proliferation and survival. Sorafenib also inhibits VEGFR-2, VEGFR-3, and PDGFR-β, which are involved in angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit tumor cell proliferation and angiogenesis in preclinical and clinical studies. It has also been shown to induce apoptosis in tumor cells. Sorafenib has been reported to have anti-inflammatory effects, and it has been suggested that this may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

Sorafenib is a potent inhibitor of several kinases involved in tumor cell proliferation and angiogenesis, making it a useful tool for studying these pathways in vitro and in vivo. However, Sorafenib has a short half-life and is rapidly metabolized in vivo, which may limit its use in certain experiments. Sorafenib is also known to have off-target effects, which may complicate data interpretation.

Future Directions

There are several potential directions for future research on Sorafenib. One area of interest is the development of Sorafenib analogs with improved pharmacokinetic properties and/or increased selectivity for specific kinases. Another area of interest is the combination of Sorafenib with other targeted therapies or immunotherapies to improve treatment efficacy. Finally, there is interest in identifying biomarkers that can predict response to Sorafenib and other targeted therapies, as well as developing strategies to overcome resistance to these therapies.

Scientific Research Applications

Sorafenib has been extensively studied for its anti-tumor properties and has shown promising results in preclinical and clinical studies. It has been shown to inhibit the RAF/MEK/ERK signaling pathway, which is involved in tumor cell proliferation, survival, and angiogenesis. Sorafenib also inhibits several other kinases involved in angiogenesis, such as VEGFR-2, VEGFR-3, and PDGFR-β.

properties

IUPAC Name

N-(2-fluorophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZRLGFZTGUOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-2-(methylthio)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.